![molecular formula C9H16O4S2 B12337882 Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester CAS No. 61713-28-8](/img/structure/B12337882.png)
Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester is a chemical compound with the molecular formula C10H18O4S2. It is known for its unique structure, which includes two acetic acid groups linked by a thioether bridge. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester typically involves the reaction of acetic acid derivatives with thioether compounds. One common method is the esterification of acetic acid with a thioether alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. Catalysts such as sulfuric acid or other strong acids are often used to speed up the esterification reaction. The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers, thioethers.
Applications De Recherche Scientifique
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester exerts its effects depends on the specific reaction or application. In oxidation reactions, the thioether groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the ester groups are reduced to alcohols by reducing agents. The molecular targets and pathways involved vary based on the specific chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups.
Acetic acid, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, 1,1’-bis[(3-ethyl-3-oxetanyl)methyl] ester: Contains phenyleneoxy groups and oxetanyl groups, making it structurally different.
Uniqueness
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester is unique due to its specific combination of acetic acid and thioether groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
61713-28-8 |
|---|---|
Formule moléculaire |
C9H16O4S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpropan-2-ylsulfanyl]acetate |
InChI |
InChI=1S/C9H16O4S2/c1-9(2,14-5-7(10)12-3)15-6-8(11)13-4/h5-6H2,1-4H3 |
Clé InChI |
PAKVZKIJEJREKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(SCC(=O)OC)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


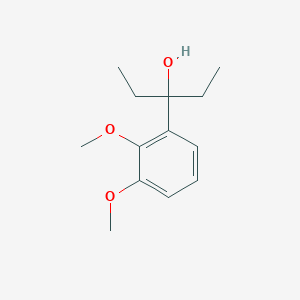
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
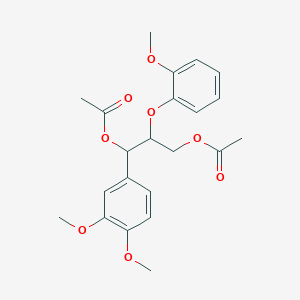
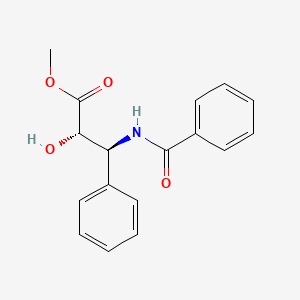
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

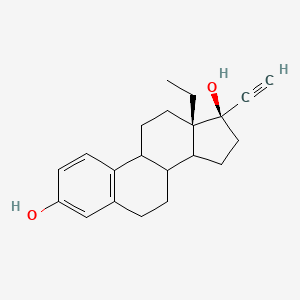
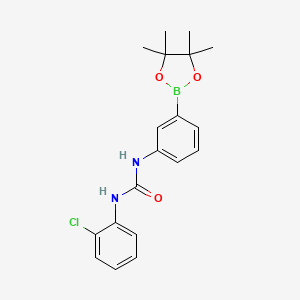
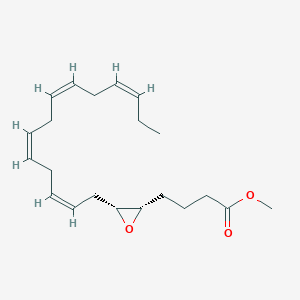
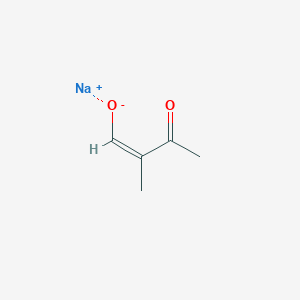

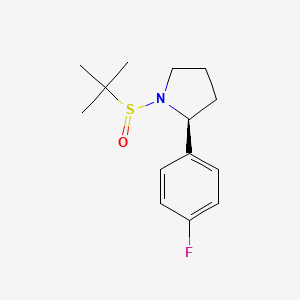
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
